1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone ring fused with a pyridine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 1-(4-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one include other pyrazolone derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, imidazo[1,2-a]pyridines are another class of heterocycles with notable applications in medicinal chemistry and material science . The uniqueness of this compound lies in its specific functional groups and the resulting properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-(4-aminopyridin-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O2/c1-16-6-8-5-10(15)14(13-8)9-4-7(11)2-3-12-9/h2-4H,5-6H2,1H3,(H2,11,12) |
InChI Key |
ZRBOXTDVZAQZBF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
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